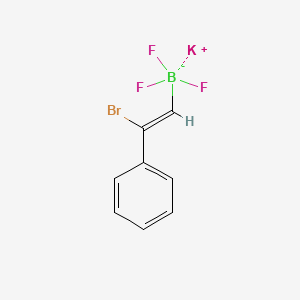

Trifluoroborato de potasio (2-bromo-2-fenilvinil)

Descripción general

Descripción

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions .

Aplicaciones Científicas De Investigación

Potassium (2-bromo-2-phenylvinyl)trifluoroborate has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Industry: Applied in the production of advanced materials, such as polymers and electronic materials.

Mecanismo De Acción

Target of Action

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is a versatile organometallic reagent . The primary targets of this compound are typically carbon-based molecules in a variety of chemical reactions . It is often used as a vinylating agent in the presence of palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in many cross-coupling reactions, where the organoboron compound transfers the organic group to a transition metal, such as palladium .

Biochemical Pathways

The compound is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of various complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .

Action Environment

The action of Potassium (2-bromo-2-phenylvinyl)trifluoroborate is influenced by several environmental factors. For instance, the compound is air- and water-stable, allowing it to be used in reactions under relatively mild conditions . Additionally, the presence of a palladium catalyst is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .

Análisis Bioquímico

Biochemical Properties

Potassium (2-bromo-2-phenylvinyl)trifluoroborate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the transfer of the phenylvinyl group to the target molecule, mediated by palladium catalysts . This process is highly efficient and selective, making Potassium (2-bromo-2-phenylvinyl)trifluoroborate a valuable tool in synthetic chemistry.

Cellular Effects

Potassium (2-bromo-2-phenylvinyl)trifluoroborate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function . For example, it can inhibit or activate certain enzymes, thereby altering the metabolic flux and affecting the overall cellular metabolism. Additionally, Potassium (2-bromo-2-phenylvinyl)trifluoroborate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of Potassium (2-bromo-2-phenylvinyl)trifluoroborate involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . The binding interactions are mediated by the trifluoroborate group, which forms stable complexes with the target biomolecules. These interactions can result in changes in the conformation and activity of the enzymes, thereby affecting their catalytic properties. Additionally, Potassium (2-bromo-2-phenylvinyl)trifluoroborate can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium (2-bromo-2-phenylvinyl)trifluoroborate can change over time. This compound is known to be stable under inert atmosphere and low temperatures, such as in a freezer at -20°C . Its stability can be compromised under certain conditions, leading to degradation and loss of activity. Long-term studies have shown that Potassium (2-bromo-2-phenylvinyl)trifluoroborate can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include changes in enzyme activity, gene expression, and cellular metabolism, which can persist even after the compound has been removed from the experimental system.

Dosage Effects in Animal Models

The effects of Potassium (2-bromo-2-phenylvinyl)trifluoroborate can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, such as enhancing enzyme activity and promoting gene expression . High doses can lead to toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in cellular metabolism . These threshold effects highlight the importance of carefully controlling the dosage of Potassium (2-bromo-2-phenylvinyl)trifluoroborate in experimental settings to avoid potential toxicity.

Metabolic Pathways

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can modulate the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By influencing these pathways, Potassium (2-bromo-2-phenylvinyl)trifluoroborate can affect the overall metabolic flux and alter the levels of specific metabolites. These effects can have significant implications for cellular function and energy production.

Transport and Distribution

Within cells and tissues, Potassium (2-bromo-2-phenylvinyl)trifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The transport and distribution of Potassium (2-bromo-2-phenylvinyl)trifluoroborate can influence its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of Potassium (2-bromo-2-phenylvinyl)trifluoroborate is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound is essential for its role in cellular processes and biochemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be synthesized through the reaction of 2-bromo-2-phenylvinylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere and at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for potassium trifluoroborates often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organic halides (e.g., aryl bromides).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparación Con Compuestos Similares

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is unique among potassium trifluoroborates due to its specific structure and reactivity. Similar compounds include:

Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but lacks the bromine substituent, which can influence reactivity and selectivity.

Potassium (2-bromo-4-methylphenyl)trifluoroborate: Another bromine-substituted trifluoroborate with different electronic and steric properties.

These comparisons highlight the unique reactivity and applications of potassium (2-bromo-2-phenylvinyl)trifluoroborate in various chemical processes.

Actividad Biológica

Potassium (2-bromo-2-phenylvinyl)trifluoroborate, with CAS number 219718-89-5, is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is characterized by the following chemical features:

- Molecular Formula : CHBBrFK

- Molecular Weight : 288.942 g/mol

- Functional Groups : Alkene, Halogenated, Vinyl

The compound features a vinyl group that is crucial for its reactivity in various coupling reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

The biological activity of potassium (2-bromo-2-phenylvinyl)trifluoroborate can be attributed to its ability to participate in nucleophilic substitution reactions, which are essential for the modification of biomolecules. The trifluoroborate moiety acts as a stable surrogate for boronic acids, facilitating reactions under mild conditions .

1. Anticancer Activity

Recent studies have indicated that compounds similar to potassium (2-bromo-2-phenylvinyl)trifluoroborate exhibit significant anticancer properties. For example, boron-containing compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. The specific inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, has been noted as a promising therapeutic target in cancer treatment .

2. Antimicrobial Properties

Research has also explored the antimicrobial potential of organoboron compounds. The incorporation of trifluoroborate groups enhances the solubility and stability of these compounds in biological environments, potentially leading to increased efficacy against various pathogens .

3. Neuroprotective Effects

There is emerging evidence suggesting that certain organoboron derivatives may exhibit neuroprotective effects by modulating oxidative stress pathways and inflammatory responses within neuronal cells. This could have implications for treating neurodegenerative diseases .

Case Study 1: PARP Inhibition

A systematic investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the 3-position of the phenyl ring significantly enhanced PARP inhibitory activity. Compounds derived from potassium (2-bromo-2-phenylvinyl)trifluoroborate showed IC values in the low micromolar range, indicating potent inhibition compared to standard treatments .

Case Study 2: Antimicrobial Testing

In vitro studies have shown that potassium (2-bromo-2-phenylvinyl)trifluoroborate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Efficacy (IC) |

|---|---|---|

| PARP Inhibition | Inhibition of DNA repair mechanisms | Low micromolar range |

| Antimicrobial Activity | Disruption of cell membranes | Varies by strain |

| Neuroprotection | Modulation of oxidative stress | Under investigation |

Propiedades

IUPAC Name |

potassium;[(Z)-2-bromo-2-phenylethenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSODWGWQNMCMLU-PHZXCRFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C1=CC=CC=C1)\Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673706 | |

| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219718-89-5 | |

| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.